Ethyl 7-(1-naphthyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(1-naphthyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthyl group attached to a heptanoate chain, which includes a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(1-naphthyl)-7-oxoheptanoate typically involves the esterification of 7-(1-naphthyl)-7-oxoheptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols, where the ketone group is converted to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-(1-naphthyl)-7-oxoheptanoic acid.
Reduction: Formation of 7-(1-naphthyl)-7-hydroxyheptanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(1-naphthyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of Ethyl 7-(1-naphthyl)-7-oxoheptanoate involves its interaction with various molecular targets, depending on the context of its use. For instance, in biological systems, it can be hydrolyzed by esterases to release the active 7-(1-naphthyl)-7-oxoheptanoic acid, which can then participate in further biochemical reactions. The pathways involved may include enzymatic hydrolysis and subsequent metabolic transformations.
Comparison with Similar Compounds
Ethyl 7-(2-naphthyl)-7-oxoheptanoate: Similar structure but with the naphthyl group in a different position.
Ethyl 7-(1-naphthyl)-7-hydroxyheptanoate: Similar structure but with a hydroxyl group instead of a ketone.
Ethyl 7-(1-naphthyl)-7-oxohexanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Ethyl 7-(1-naphthyl)-7-oxoheptanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the naphthyl group and the ketone functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
IUPAC Name |
ethyl 7-naphthalen-1-yl-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-2-22-19(21)14-5-3-4-13-18(20)17-12-8-10-15-9-6-7-11-16(15)17/h6-12H,2-5,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGAIQGJVRNCQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645604 |
Source
|
Record name | Ethyl 7-(naphthalen-1-yl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-79-9 |
Source
|
Record name | Ethyl ζ-oxo-1-naphthaleneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(naphthalen-1-yl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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